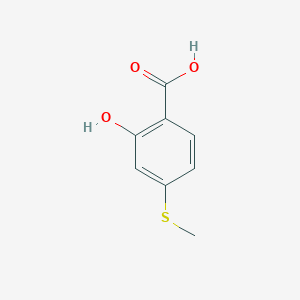

2-Hydroxy-4-(methylsulfanyl)benzoic acid

Description

Contextualization within Benzoic Acid Chemistry

Benzoic acid and its derivatives are a cornerstone of organic chemistry, with applications ranging from food preservation to the synthesis of pharmaceuticals and polymers. The reactivity and properties of these compounds are profoundly influenced by the nature and position of substituents on the benzene (B151609) ring. 2-Hydroxy-4-(methylsulfanyl)benzoic acid can be considered a substituted salicylic (B10762653) acid (2-hydroxybenzoic acid), a well-known analgesic and precursor to aspirin.

The introduction of a methylsulfanyl (-SCH₃) group at the para-position to the carboxylic acid introduces a sulfur-containing moiety, which can significantly alter the electronic and steric properties of the molecule compared to other substituted benzoic acids like salicylic acid or 4-hydroxybenzoic acid. The presence of the thioether group opens avenues for specific chemical modifications, such as oxidation to the corresponding sulfoxide (B87167) or sulfone, further expanding its chemical diversity.

Significance of Functional Group Arrangement: Hydroxyl, Carboxylic Acid, and Methylthio Moieties

The chemical behavior of 2-Hydroxy-4-(methylsulfanyl)benzoic acid is dictated by the interplay of its three functional groups: the hydroxyl (-OH) group at the C2 position (ortho), the carboxylic acid (-COOH) group at the C1 position, and the methylthio (-SCH₃) group at the C4 position (para).

Ortho-Hydroxyl Group: The hydroxyl group at the ortho position to the carboxylic acid is a defining feature of salicylic acid derivatives. This arrangement leads to the "ortho effect," where the ortho-substituent, regardless of its electronic nature, generally increases the acidity of the benzoic acid. hcpgcollege.edu.inwikipedia.orgkhanacademy.orgquora.com This is attributed to steric hindrance that forces the carboxylic acid group out of the plane of the benzene ring, disrupting resonance stabilization of the acid form and stabilizing the carboxylate anion through intramolecular hydrogen bonding. wikipedia.orgquora.com

Carboxylic Acid Group: The carboxylic acid group is an electron-withdrawing group and directs incoming electrophiles to the meta-position. numberanalytics.com Its acidity is modulated by the combined electronic effects of the ortho-hydroxyl and para-methylthio substituents.

The unique combination of these functional groups in their specific arrangement suggests a compound with distinct acidic properties and potential for specific chemical interactions and reactions.

Overview of Research Trajectories and Knowledge Gaps

The academic research landscape for 2-Hydroxy-4-(methylsulfanyl)benzoic acid itself appears to be limited, with a notable lack of extensive studies on its direct synthesis, characterization, and applications. A significant portion of the available information pertains to its close analog, 2-methoxy-4-(methylsulfanyl)benzoic acid.

Detailed Research Findings:

A plausible synthetic pathway to 2-Hydroxy-4-(methylsulfanyl)benzoic acid could be inferred from the synthesis of its methoxy (B1213986) analog, likely involving a final demethylation step to convert the methoxy group to a hydroxyl group. Methods for the demethylation of methoxybenzoic acids are established in organic chemistry. researchgate.netresearchgate.net

Knowledge Gaps:

The primary knowledge gap is the lack of direct and comprehensive research on 2-Hydroxy-4-(methylsulfanyl)benzoic acid. Specific areas that remain underexplored include:

Optimized Synthesis: A well-documented and optimized synthetic route specifically for 2-Hydroxy-4-(methylsulfanyl)benzoic acid has not been prominently reported in academic literature.

Spectroscopic and Physicochemical Characterization: Detailed spectroscopic data (NMR, IR, Mass Spectrometry) and physicochemical properties (pKa, solubility, crystal structure) are not readily available.

Reactivity Studies: A thorough investigation of its reactivity, particularly involving the interplay of its three functional groups, is needed.

Potential Applications: While its structural similarity to biologically active compounds suggests potential, its applications in medicinal chemistry, materials science, or as a synthetic intermediate remain largely unexplored. The unique functional groups may impart specific biological activities that warrant further investigation. cymitquimica.com

Interactive Data Table of Related Compounds

| Compound Name | CAS Number | Molecular Formula | Key Features |

| 2-Hydroxy-4-(methylsulfanyl)benzoic acid | 67127-67-7 | C₈H₈O₃S | Target compound of this article. |

| Salicylic acid | 69-72-7 | C₇H₆O₃ | Parent compound (ortho-hydroxybenzoic acid). |

| 4-Hydroxybenzoic acid | 99-96-4 | C₇H₆O₃ | Isomeric compound with para-hydroxyl group. |

| 2-Methoxy-4-(methylsulfanyl)benzoic acid | Not readily available | C₉H₁₀O₃S | Methoxy analog with known synthesis. quora.com |

| Sulmazole | 73384-60-8 | C₁₄H₁₄N₄O₂S | Cardiotonic drug synthesized from the methoxy analog. quora.com |

| Isomazole | 86315-46-0 | C₁₄H₁₄N₄O₂S | Cardiotonic drug synthesized from the methoxy analog. quora.com |

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-4-methylsulfanylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3S/c1-12-5-2-3-6(8(10)11)7(9)4-5/h2-4,9H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTLRWJMFYFRILZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC(=C(C=C1)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20541182 | |

| Record name | 2-Hydroxy-4-(methylsulfanyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20541182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67127-67-7 | |

| Record name | 2-Hydroxy-4-(methylsulfanyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20541182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Hydroxy 4 Methylsulfanyl Benzoic Acid

Retrosynthetic Analysis and Key Precursors

Retrosynthetic analysis of 2-Hydroxy-4-(methylsulfanyl)benzoic acid suggests several potential synthetic routes by disconnecting the functional groups from the aromatic core. The primary disconnections can be made at the carbon-sulfur (C-S), carbon-oxygen (C-O), and carbon-carbon (C-C) bonds of the carboxyl group.

This analysis identifies three main classes of key precursors:

Phenolic Precursors: Starting with a substituted phenol, such as 4-(methylthio)phenol, the carboxylic acid group can be introduced. This is a common and effective strategy.

Benzoic Acid Precursors: Beginning with a substituted benzoic acid, like 2-hydroxybenzoic acid (salicylic acid) or 4-mercaptobenzoic acid, the remaining functional groups can be installed.

Aryl Thioether Precursors: Using a simple aryl thioether like thioanisole, both the hydroxyl and carboxyl groups would need to be added through sequential reactions.

A highly logical approach begins with 4-(methylthio)phenol. In this precursor, the hydroxyl (-OH) and methylthio (-SCH3) groups are both ortho, para-directing. Since the para position is already occupied by the methylthio group, both substituents synergistically direct incoming electrophiles to the ortho position (C2), facilitating the regioselective introduction of the carboxyl group.

Targeted Synthesis Strategies

Based on the retrosynthetic analysis, several targeted strategies can be devised, each focusing on the sequential or convergent assembly of the target molecule.

Introduction of the Methylthio Group onto the Benzoic Acid Scaffold

One synthetic approach involves the direct introduction of a methylthio group onto a pre-existing benzoic acid derivative. For instance, starting with a halogenated precursor like 4-bromo-2-hydroxybenzoic acid, a nucleophilic aromatic substitution or a metal-catalyzed cross-coupling reaction can be employed. A common method involves the reaction with sodium methyl mercaptide (NaSMe), often in the presence of a copper catalyst, to displace the halogen and form the C-S bond. This method is effective for preparing aryl thioethers from aryl halides google.com.

Installation of the Phenolic Hydroxyl Group

Installing a phenolic hydroxyl group onto a 4-(methylsulfanyl)benzoic acid scaffold can be challenging due to the deactivating nature of the carboxylic acid group. However, methods such as the decarboxylative hydroxylation of benzoic acids have been developed. This modern approach uses photoinduced ligand-to-metal charge transfer to generate an aryl radical from the benzoic acid, which is then captured by a copper catalyst to form the C-O bond under mild conditions nih.gov. Another potential route could involve the oxidation of an organoborane derivative (prepared from a halogenated precursor) with an oxidizing agent like hydrogen peroxide.

Formation of the Carboxylic Acid Moiety

The formation of the carboxylic acid group is a key step, and several methods are available.

Kolbe-Schmitt Reaction: This is a classic and powerful method for the ortho-carboxylation of phenols. wikipedia.orgorganic-chemistry.orgbyjus.com. By treating the sodium or potassium salt of a phenol with carbon dioxide (CO2) under pressure and heat, a carboxyl group is introduced selectively at the position ortho to the hydroxyl group. wikipedia.orgbyjus.com. Starting with 4-(methylthio)phenol, this reaction would yield 2-Hydroxy-4-(methylsulfanyl)benzoic acid directly and regioselectively. Recent advancements have enabled this reaction to proceed under atmospheric pressure of CO2, enhancing its practicality and green profile nih.govfuture4200.com.

Oxidation of an Aldehyde or Methyl Group: If the synthesis starts from a precursor like 2-hydroxy-4-(methylsulfanyl)benzaldehyde or a corresponding toluene derivative, the carboxylic acid can be formed through oxidation. Green oxidation methods, such as using hydrogen peroxide with a selenium catalyst, offer an environmentally friendly way to convert aldehydes to carboxylic acids with high yields mdpi.com.

Below is a table summarizing these approaches.

| Method | Precursor | Key Reagents | Primary Advantage |

|---|---|---|---|

| Kolbe-Schmitt Reaction | 4-(methylthio)phenol | 1. Base (e.g., NaOH, KOH) 2. CO₂ (high pressure) 3. Acid (workup) | High regioselectivity for ortho-carboxylation. wikipedia.orgbyjus.com |

| Oxidation of Aldehyde | 2-hydroxy-4-(methylsulfanyl)benzaldehyde | H₂O₂, Selenium catalyst | Green and efficient under mild conditions. mdpi.com |

| Hydrolysis of Ester | Methyl 2-hydroxy-4-(methylsulfanyl)benzoate | Base (e.g., NaOH), then Acid | Standard laboratory procedure for deprotection. rsc.orgchemconnections.org |

Regioselective Functionalization Techniques for Aromatic Systems

Achieving the correct 1,2,4-substitution pattern is critically dependent on the principles of electrophilic aromatic substitution and the directing effects of the substituents.

Directing Group Effects: The hydroxyl (-OH) and methylthio (-SCH3) groups are both activating, ortho, para-directing groups. The carboxylic acid (-COOH) group is a deactivating, meta-directing group.

Synergistic Directing: In a precursor like 4-(methylthio)phenol, both the -OH and -SCH3 groups direct incoming electrophiles to the C2 and C6 positions. This makes reactions like the Kolbe-Schmitt carboxylation highly regioselective for the desired C2 position wikipedia.orgbyjus.com.

Steric Hindrance: In some cases, steric hindrance can be used to favor one position over another. For example, in the alkylation of 2,4-dihydroxybenzaldehyde, the less hindered 4-hydroxyl group can be selectively alkylated under specific conditions, demonstrating how subtle differences can be exploited to achieve regioselectivity nih.gov.

The choice of synthetic route often hinges on which precursor allows for the most controlled and high-yielding functionalization based on these electronic and steric effects.

Advanced Synthetic Approaches

Modern organic synthesis emphasizes efficiency, sustainability, and the use of novel catalytic systems.

Metal-Catalyzed Coupling Reactions: Transition metal catalysis offers powerful tools for forming C-S and C-C bonds. For example, palladium-catalyzed cross-coupling reactions could be used to construct the aryl thioether bond from an aryl halide and a thiol. mdpi.com. Similarly, transition metal-catalyzed C-H activation and functionalization is an emerging field that could allow for the direct introduction of the methylthio or carboxyl groups onto the aromatic ring, bypassing the need for pre-functionalized starting materials rsc.orgpkusz.edu.cnnih.gov.

Green Chemistry Principles: The principles of green chemistry aim to reduce waste and environmental impact. In the context of synthesizing 2-Hydroxy-4-(methylsulfanyl)benzoic acid, this can be achieved by:

Using catalytic methods over stoichiometric reagents. mdpi.comwjpmr.com.

Employing safer solvents and reaction conditions, such as aqueous media mdpi.com.

Developing energy-efficient processes, like the solar-driven electrochemical synthesis of benzoic acid from toluene rsc.org.

Utilizing renewable feedstocks, such as lignin-based derivatives, as starting materials for substituted benzoic acids rsc.org.

Improving atom economy by designing reactions where most of the atoms from the reactants are incorporated into the final product wjpmr.com.

The application of these advanced approaches can lead to more sustainable and economically viable routes for the production of 2-Hydroxy-4-(methylsulfanyl)benzoic acid and related compounds.

Chemical Reactions and Derivatization Strategies of 2 Hydroxy 4 Methylsulfanyl Benzoic Acid

Reactivity of the Carboxylic Acid Group

The carboxylic acid group (-COOH) is a primary site for reactions such as esterification and amide bond formation. These transformations are fundamental in modifying the compound's polarity, solubility, and biological activity.

The carboxylic acid moiety of 2-Hydroxy-4-(methylsulfanyl)benzoic acid can be converted to its corresponding esters through various established methods. One of the most common is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst.

For structurally similar compounds, such as 2-hydroxy-4-aminobenzoic acid, this reaction is effectively carried out by refluxing the acid in the desired alcohol (e.g., methanol) with a catalytic amount of concentrated sulfuric acid. prepchem.com This method proceeds until the starting material fully dissolves, after which the ester can be isolated and purified. prepchem.com The reaction converts the polar carboxylic acid into a less polar ester group. Alternative methods for esterification that avoid strong acids include reaction with alkyl halides in the presence of a non-nucleophilic base.

Table 1: Representative Esterification Conditions for Hydroxybenzoic Acids

| Reaction Type | Alcohol/Reagent | Catalyst/Base | Conditions | Expected Product |

|---|---|---|---|---|

| Fischer Esterification | Methanol | Conc. H₂SO₄ | Reflux | Methyl 2-hydroxy-4-(methylsulfanyl)benzoate |

| Williamson Ether Synthesis | Isopropanol | - | - | Isopropyl 2-hydroxy-4-(methylsulfanyl)benzoate nih.gov |

Amide derivatives can be synthesized from the carboxylic acid group, a transformation of significant interest in medicinal chemistry. The most direct method involves the activation of the carboxylic acid followed by reaction with a primary or secondary amine.

A common two-step laboratory procedure involves converting the carboxylic acid to a more reactive acyl chloride. This is typically achieved by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 2-hydroxy-4-(methylsulfanyl)benzoyl chloride can then be reacted with a wide variety of amines to furnish the corresponding amide.

Alternatively, direct condensation of the carboxylic acid with an amine can be accomplished using coupling agents. Reagents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) facilitate the formation of the amide bond by activating the carboxyl group. Studies on other benzoic acids have demonstrated that catalysts like titanium tetrachloride (TiCl₄) can also mediate the direct condensation of carboxylic acids and amines to form amides in good yields. researchgate.net

Reactivity of the Phenolic Hydroxyl Group

The phenolic hydroxyl group (-OH) is nucleophilic and slightly acidic, allowing for reactions such as alkylation and acylation. Its position on the aromatic ring, ortho to the carboxylic acid and para to the methylthio group, influences its reactivity.

The phenolic hydroxyl can be readily acylated to form a phenyl ester. A standard procedure for this transformation involves reacting the phenol with an acid anhydride or an acyl chloride in the presence of a base or an acid catalyst. For example, the acylation of 4-hydroxybenzoic acid is achieved by warming the compound with acetic anhydride and a drop of concentrated sulfuric acid. libretexts.org This reaction converts the hydroxyl group into an acetoxy group. libretexts.org

O-alkylation of the phenolic group to form an ether can be accomplished by reacting it with an alkyl halide in the presence of a suitable base, such as potassium carbonate (K₂CO₃), in an inert solvent like dimethylformamide (DMF). google.com The base deprotonates the phenol to form a more nucleophilic phenoxide ion, which then displaces the halide from the alkylating agent. This method is widely used for the synthesis of alkoxy-benzoic acid derivatives. google.commdpi.com

Table 2: Representative Alkylation and Acylation Reactions of the Phenolic Group

| Reaction Type | Reagent | Catalyst/Base | Conditions | Expected Product |

|---|---|---|---|---|

| Acylation | Acetic Anhydride | Conc. H₂SO₄ | 50-60°C | 2-Acetoxy-4-(methylsulfanyl)benzoic acid libretexts.org |

| Alkylation | Ethyl Iodide | K₂CO₃ | 60°C, DMF | 2-Ethoxy-4-(methylsulfanyl)benzoic acid google.com |

Phenolic hydroxyl groups are susceptible to oxidation, and this reactivity is a key aspect of the chemistry of many phenolic compounds. The presence of two electron-donating groups (hydroxyl and methylthio) on the benzene (B151609) ring increases its electron density, making it more prone to oxidation compared to phenol itself.

Under controlled conditions, phenols can be oxidized to form quinones. However, the oxidation of 2-Hydroxy-4-(methylsulfanyl)benzoic acid is complex, as the methylthio group is also readily oxidized. Strong oxidizing agents would likely lead to a mixture of products, including oxidation of the sulfur atom and potential degradation of the aromatic ring. The antioxidant properties observed in many phenolic acids are related to the ability of the phenolic hydroxyl group to donate a hydrogen atom to scavenge free radicals, forming a stable phenoxyl radical. nih.gov Specific oxidation pathways focusing solely on the phenolic group of this molecule without affecting the methylthio moiety are not well-documented and would require highly selective reagents.

Transformations of the Methylthio Moiety

The methylthio group (-SCH₃) is a versatile functional group that can undergo several transformations, most notably oxidation. The sulfur atom in the thioether can exist in various oxidation states, allowing for the synthesis of corresponding sulfoxides and sulfones. These oxidized derivatives often exhibit different physical, chemical, and biological properties compared to the parent thioether.

The oxidation of aryl thioethers is a well-established transformation. The methylthio group of 2-Hydroxy-4-(methylsulfanyl)benzoic acid can be selectively oxidized to a methylsulfinyl group (a sulfoxide) using one equivalent of a mild oxidizing agent. Common reagents for this purpose include meta-chloroperoxybenzoic acid (m-CPBA) at controlled temperatures (e.g., 0°C) or hydrogen peroxide in acetic acid. nih.gov Careful control of reaction conditions is crucial to prevent over-oxidation. nih.gov

Using a stronger oxidizing agent or an excess of the oxidant will typically result in the formation of the corresponding methylsulfonyl group (a sulfone). organic-chemistry.org Reagents such as m-CPBA at higher temperatures or an excess of hydrogen peroxide can achieve this full oxidation. organic-chemistry.org This stepwise oxidation provides a valuable route to modulate the electronic properties of the substituent at the 4-position, transforming it from an electron-donating methylthio group to strongly electron-withdrawing methylsulfinyl and methylsulfonyl groups.

Table 3: Representative Oxidation Reactions of the Methylthio Group in Aryl Thioethers

| Product | Oxidizing Agent | Conditions | Expected Product Name |

|---|---|---|---|

| Sulfoxide (B87167) | m-CPBA (1.2 equiv.) | THF, 0°C, 40-60 min | 2-Hydroxy-4-(methylsulfinyl)benzoic acid |

| Sulfoxide | H₂O₂ (30%) | Glacial Acetic Acid, RT | 2-Hydroxy-4-(methylsulfinyl)benzoic acid nih.gov |

| Sulfone | m-CPBA (2.0 equiv.) | Dichloromethane, 35°C | 2-Hydroxy-4-(methylsulfonyl)benzoic acid organic-chemistry.org |

Oxidation to Sulfoxide and Sulfone Derivatives

The sulfur atom in the methylsulfanyl group of 2-Hydroxy-4-(methylsulfanyl)benzoic acid is susceptible to oxidation, allowing for the stepwise formation of the corresponding sulfoxide and sulfone derivatives. This transformation is a common and predictable reaction for thioethers. The degree of oxidation can be controlled by the choice of the oxidizing agent and the stoichiometry of the reaction.

Mild oxidation typically yields the 2-Hydroxy-4-(methylsulfinyl)benzoic acid (the sulfoxide). Further oxidation under more forcing conditions or with stronger oxidants leads to the formation of 2-Hydroxy-4-(methylsulfonyl)benzoic acid (the sulfone) nih.gov. The sulfone functional group is present in several herbicides, highlighting the agricultural importance of such transformations nih.gov.

A variety of reagents are available for the oxidation of sulfides, many of which are applicable to this substrate. Hydrogen peroxide (H₂O₂) is a common, environmentally friendly choice, and its reactivity can be modulated with catalysts. For instance, the oxidation of sulfides to sulfones can be achieved in high yield using 30% hydrogen peroxide in the presence of a catalyst system such as sodium tungstate. This method is often chemoselective, leaving other potentially sensitive functional groups like alcohols and olefins intact nih.govnih.gov. Other reagents capable of effecting these transformations include permanganates, periodates, and peroxy acids. The selective synthesis of sulfoxides without over-oxidation to sulfones requires careful control of reaction conditions and the use of milder oxidants nih.gov.

Table 1: Common Oxidizing Agents for Thioether to Sulfoxide/Sulfone Transformation

| Oxidizing Agent | Typical Product | Conditions / Notes |

|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Sulfoxide or Sulfone | Stoichiometry and catalyst control selectivity. Tungsten catalysts favor sulfone formation nih.gov. |

| Sodium Periodate (NaIO₄) | Sulfoxide | Generally selective for sulfoxide formation. |

| Potassium Permanganate (KMnO₄) | Sulfone | Strong oxidant, typically leads to the sulfone. |

Nucleophilic Substitution Reactions Involving the Sulfur Center

The sulfur center of the methylsulfanyl group in 2-Hydroxy-4-(methylsulfanyl)benzoic acid is not highly electrophilic and, as a thioether, is generally not susceptible to direct attack by nucleophiles. However, nucleophilic substitution can occur at the adjacent methyl group carbon, leading to S-demethylation. This reaction involves the cleavage of the sulfur-methyl bond (S–CH₃) via an Sₙ2 mechanism, where a nucleophile attacks the methyl group, and the arylthiolate acts as the leaving group. Thiolates, such as sodium thioethoxide, are effective reagents for the demethylation of aryl methyl ethers and can be applied to the analogous cleavage of aryl methyl thioethers chempedia.info. This process would convert the methylsulfanyl group into a thiol (mercapto) group, yielding 2-Hydroxy-4-mercaptobenzoic acid.

Direct nucleophilic substitution at the sulfur atom becomes feasible if the sulfur is first activated. Oxidation to a sulfoxide or sulfone significantly increases the electrophilicity of the sulfur atom. These oxidized derivatives can then undergo nucleophilic substitution reactions. For instance, studies on arenesulfonyl chlorides demonstrate that nucleophilic substitution at a tetracoordinate sulfonyl sulfur proceeds readily nih.gov. Similarly, theoretical studies show that nucleophilic substitution at the sulfur atom in sulfinyl derivatives can proceed through an addition-elimination mechanism involving a tetracoordinate sulfur intermediate nih.gov. Therefore, conversion of 2-Hydroxy-4-(methylsulfanyl)benzoic acid to its sulfoxide or sulfone derivative opens up pathways for introducing new substituents at the sulfur center.

Multi-functional Group Reactivity and Selective Transformations

The presence of multiple functional groups on the aromatic ring of 2-Hydroxy-4-(methylsulfanyl)benzoic acid allows for a variety of selective transformations. The relative reactivity of the carboxylic acid, hydroxyl group, and the aromatic ring can be exploited to modify one site while leaving the others intact.

Carboxylic Acid Group: The carboxylic acid can be readily converted to esters through Fischer esterification (reaction with an alcohol in the presence of an acid catalyst) or by reaction with alkyl halides after conversion to its carboxylate salt. It can also be converted to an amide by activation (e.g., to an acid chloride) followed by reaction with an amine. These reactions are generally performed under conditions that would not affect the thioether or the phenolic hydroxyl group significantly.

Hydroxyl Group: The phenolic hydroxyl group is acidic and can be deprotonated with a suitable base. The resulting phenoxide is a potent nucleophile and can be alkylated (e.g., Williamson ether synthesis) or acylated to form ethers and esters, respectively. Selective modification of the hydroxyl group in the presence of the carboxylic acid can be challenging but is achievable. For instance, a dianion-based strategy, where both groups are deprotonated and the more nucleophilic phenoxide reacts preferentially with an electrophile like tosyl chloride, can be employed nih.gov.

Aromatic Ring: The aromatic ring can undergo electrophilic aromatic substitution reactions such as halogenation, nitration, or sulfonation. The outcome of these reactions is governed by the directing effects of the existing substituents. The hydroxyl group is a powerful activating, ortho, para-director. The methylsulfanyl group is also an activating, ortho, para-director. The carboxylic acid group is a deactivating, meta-director. The positions open to substitution are C3 and C5. The powerful activating effect of the hydroxyl group would likely direct incoming electrophiles to the C3 and C5 positions, ortho and para to it, respectively.

Derivatization for Enhanced Research Applications (e.g., Ligand Design, Analytical Probes)

The unique structure of 2-Hydroxy-4-(methylsulfanyl)benzoic acid makes it an attractive scaffold for derivatization in various research applications, including the development of ligands for coordination chemistry and analytical probes.

Ligand Design: The salicylic (B10762653) acid core (a 2-hydroxybenzoic acid structure) is a well-known bidentate chelating agent for a wide range of metal ions. The hydroxyl group and the carboxylic acid group can coordinate with a metal center to form a stable six-membered ring. The presence of the "soft" sulfur donor in the methylsulfanyl group at the C4 position introduces an additional potential coordination site. This makes the molecule and its derivatives potential multidentate ligands capable of binding to both hard metal ions (at the carboxylate/phenoxide site) and soft metal ions (at the sulfur atom). This dual functionality could be exploited to design selective metal extractants or catalysts.

Analytical Probes: Salicylic acid and its derivatives are known to form colored complexes with certain metal ions, such as iron(III), a property that has been used for spectrophotometric analysis scispace.com. By modifying the structure of 2-Hydroxy-4-(methylsulfanyl)benzoic acid, it is possible to develop new colorimetric or fluorescent probes. For example, coupling the molecule with a fluorophore or a chromophore could lead to sensors where metal binding at the salicylate or thioether site induces a change in the optical properties. The development of fluorescent probes based on various signaling mechanisms is a prominent area of research, and scaffolds like this, which contain built-in recognition sites, are valuable starting points mdpi.comresearchgate.net. Derivatization of the carboxylic acid or hydroxyl group could be used to tune the probe's solubility, selectivity, and photophysical properties.

Theoretical and Computational Investigations of 2 Hydroxy 4 Methylsulfanyl Benzoic Acid

Quantum Chemical Studies on Molecular Structure and Conformation

Quantum chemical calculations are fundamental to understanding the molecular structure and conformational possibilities of a molecule like 2-Hydroxy-4-(methylsulfanyl)benzoic acid. These studies are typically performed using methods like Density Functional Theory (DFT), which offers a good balance between computational cost and accuracy.

Geometry Optimization and Energetics

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For 2-Hydroxy-4-(methylsulfanyl)benzoic acid, this would involve considering the rotational freedom of the carboxylic acid (-COOH), hydroxyl (-OH), and methylsulfanyl (-SCH₃) groups.

The presence of an intramolecular hydrogen bond between the hydroxyl group's hydrogen and the carbonyl oxygen of the carboxylic acid is highly probable, which would significantly influence the molecule's preferred conformation and planarity. Calculations would be performed to identify all possible stable conformers (rotational isomers) and determine their relative energies. The conformer with the lowest energy is designated as the ground state structure.

Table 1: Hypothetical Optimized Geometrical Parameters of 2-Hydroxy-4-(methylsulfanyl)benzoic Acid

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-COOH | Data not available | Data not available | Data not available |

| C-OH | Data not available | Data not available | Data not available |

| C-SCH₃ | Data not available | Data not available | Data not available |

| O-H···O=C | Data not available | Data not available | Data not available |

This table would typically be populated with calculated bond lengths, bond angles, and dihedral angles for the ground state conformer, obtained from DFT calculations (e.g., at the B3LYP/6-311++G(d,p) level of theory).

Vibrational Spectroscopy Simulations (FT-IR, Raman)

Once the optimized geometry is obtained, vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of the molecule. These calculations are crucial for several reasons: they confirm that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies), and they allow for the assignment of specific vibrational modes to the experimentally observed peaks in FT-IR and Raman spectra.

The predicted vibrational frequencies are often scaled by a factor to correct for anharmonicity and the approximations inherent in the computational method, allowing for a more accurate comparison with experimental data.

Table 2: Hypothetical Calculated Vibrational Frequencies for 2-Hydroxy-4-(methylsulfanyl)benzoic Acid

| Vibrational Mode | Calculated Frequency (cm⁻¹) | IR Intensity | Raman Activity |

| O-H stretch (hydroxyl) | Data not available | Data not available | Data not available |

| C=O stretch (carboxyl) | Data not available | Data not available | Data not available |

| C-S stretch | Data not available | Data not available | Data not available |

| Aromatic C-H stretch | Data not available | Data not available | Data not available |

| S-CH₃ rock | Data not available | Data not available | Data not available |

This table would present the key predicted vibrational frequencies and their corresponding intensities, aiding in the interpretation of experimental spectra.

Electronic Structure Analysis

The electronic properties of a molecule are key to understanding its reactivity, stability, and spectroscopic behavior. Computational methods provide deep insights into the distribution of electrons within the molecule.

Frontier Molecular Orbitals (HOMO-LUMO) and Chemical Reactivity Indices

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate an electron, while the LUMO's energy relates to its ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A smaller gap generally implies higher reactivity.

From the HOMO and LUMO energies, various chemical reactivity indices such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness can be calculated. These descriptors provide a quantitative measure of the molecule's chemical behavior.

Table 3: Hypothetical Electronic Properties of 2-Hydroxy-4-(methylsulfanyl)benzoic Acid

| Parameter | Value (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

| Ionization Potential | Data not available |

| Electron Affinity | Data not available |

| Electronegativity | Data not available |

| Chemical Hardness | Data not available |

This table would summarize the calculated energies of the frontier orbitals and the derived chemical reactivity indices.

Charge Distribution and Electrostatic Potential Maps

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around a molecule. It is plotted on the molecule's electron density surface, with different colors indicating regions of varying electrostatic potential. Red typically signifies electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-poor regions (positive potential), which are prone to nucleophilic attack. For 2-Hydroxy-4-(methylsulfanyl)benzoic acid, the MEP map would be expected to show negative potential around the oxygen atoms of the carboxyl and hydroxyl groups, as well as the sulfur atom, highlighting these as potential sites for interaction with electrophiles.

Spectroscopic Property Predictions (e.g., NMR Chemical Shifts, UV-Vis Absorption Maxima)

Computational chemistry is a powerful tool for predicting various spectroscopic properties, which can aid in the structural elucidation of newly synthesized compounds or in the interpretation of experimental spectra.

For Nuclear Magnetic Resonance (NMR) spectroscopy, methods like the Gauge-Including Atomic Orbital (GIAO) are used to calculate the ¹H and ¹³C chemical shifts. These calculated values, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared directly with experimental NMR data.

The electronic absorption properties, observed in UV-Vis spectroscopy, can be predicted using Time-Dependent Density Functional Theory (TD-DFT). These calculations provide the absorption wavelengths (λ_max), oscillator strengths, and the nature of the electronic transitions (e.g., π → π* or n → π*).

Table 4: Hypothetical Predicted Spectroscopic Data for 2-Hydroxy-4-(methylsulfanyl)benzoic Acid

| Spectrum Type | Parameter | Predicted Value |

| ¹H NMR | δ (ppm) for -OH | Data not available |

| ¹H NMR | δ (ppm) for aromatic protons | Data not available |

| ¹³C NMR | δ (ppm) for C=O | Data not available |

| ¹³C NMR | δ (ppm) for C-S | Data not available |

| UV-Vis | λ_max (nm) | Data not available |

This table would provide a summary of the predicted key NMR chemical shifts and the maximum absorption wavelengths from UV-Vis spectral simulations.

Intermolecular Interactions and Crystal Packing Analysis

The solid-state structure and properties of an organic compound are governed by the nature and arrangement of its intermolecular interactions. A complete analysis would involve both experimental crystallographic data and computational modeling to elucidate the packing of molecules in the crystal lattice.

Hydrogen Bonding Networks

Hydrogen bonds are primary directional interactions that significantly influence the crystal packing of molecules containing hydroxyl and carboxylic acid functional groups. For 2-hydroxy-4-(methylsulfanyl)benzoic acid, several potential hydrogen bonding motifs could be anticipated. These would likely involve the carboxylic acid and hydroxyl groups, which can act as both hydrogen bond donors and acceptors. Common motifs include carboxylic acid dimers and chains, as well as interactions between the hydroxyl group and the carbonyl oxygen of the carboxylic acid.

A comprehensive study would typically involve the generation and analysis of a data table summarizing the key geometric parameters of these interactions, as shown in the hypothetical table below.

Table 1: Hypothetical Hydrogen Bond Geometries for 2-Hydroxy-4-(methylsulfanyl)benzoic Acid

| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) |

|---|---|---|---|---|---|---|

| O-H (hydroxyl) | H | O=C (carboxyl) | Data not available | Data not available | Data not available | Data not available |

| O-H (carboxyl) | H | O=C (carboxyl) | Data not available | Data not available | Data not available | Data not available |

Note: The data in this table is hypothetical and serves as an example of the parameters that would be determined from a crystal structure analysis.

Reaction Mechanism Modeling for Synthetic Pathways and Chemical Transformations

Theoretical modeling is a powerful tool for understanding the mechanisms of chemical reactions, including the synthesis and subsequent transformations of 2-hydroxy-4-(methylsulfanyl)benzoic acid. Such studies typically employ quantum chemical methods, such as Density Functional Theory (DFT), to calculate the energies of reactants, products, intermediates, and transition states.

This analysis allows for the determination of activation energies, reaction enthalpies, and the elucidation of the step-by-step pathway of a reaction. For the synthesis of 2-hydroxy-4-(methylsulfanyl)benzoic acid, modeling could be used to investigate the mechanism of introducing the methylsulfanyl group onto a salicylic (B10762653) acid derivative. For its chemical transformations, modeling could predict the most likely sites for electrophilic or nucleophilic attack and the energetics of various reaction pathways.

A typical output of such a study would be a reaction coordinate diagram, illustrating the energy changes along the reaction pathway, and a data table summarizing key energetic parameters, as exemplified in the hypothetical table below.

Table 2: Hypothetical Calculated Energetic Data for a Key Synthetic Step of 2-Hydroxy-4-(methylsulfanyl)benzoic Acid

| Reaction Step | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Product Complex Energy (kcal/mol) | Activation Energy (kcal/mol) | Reaction Enthalpy (kcal/mol) |

|---|

Note: The data in this table is hypothetical and represents the type of information that would be generated from reaction mechanism modeling.

Analytical Research Methodologies for 2 Hydroxy 4 Methylsulfanyl Benzoic Acid and Its Derivatives

Chromatographic Separation Techniques

Chromatography is fundamental in isolating and purifying 2-Hydroxy-4-(methylsulfanyl)benzoic acid and its derivatives. The choice of technique depends on the sample matrix, the required purity, and the scale of the separation.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for the separation, identification, and quantification of non-volatile compounds like 2-Hydroxy-4-(methylsulfanyl)benzoic acid. Reversed-phase (RP) HPLC is the most common modality employed for benzoic acid derivatives.

Detailed research findings indicate that the separation is typically achieved on a non-polar stationary phase, such as C18 or biphenyl, with a polar mobile phase. vu.edu.auusda.gov The mobile phase often consists of a gradient mixture of an aqueous buffer (e.g., containing phosphoric acid, acetic acid, or formic acid) and an organic solvent like acetonitrile or methanol. vu.edu.auusda.gov This setup allows for the effective separation of various hydroxybenzoic acids and their derivatives. vu.edu.au Detection is commonly performed using a UV detector, as the aromatic ring provides strong chromophores.

| Parameter | Typical Conditions for Benzoic Acid Derivatives | Reference |

|---|---|---|

| Stationary Phase (Column) | Reversed-Phase C18 (ODS), Biphenyl | vu.edu.auusda.govresearchgate.net |

| Mobile Phase | Aqueous buffer (e.g., 0.1% Phosphoric acid, Ammonium acetate) and an organic modifier (e.g., Acetonitrile, Methanol) | vu.edu.auusda.gov |

| Elution Mode | Gradient or Isocratic | researchgate.net |

| Detector | UV-Vis Detector, Mass Spectrometer (MS) | vu.edu.au |

Gas Chromatography (GC) for Volatile Derivatives

Due to its low volatility, 2-Hydroxy-4-(methylsulfanyl)benzoic acid is not directly suitable for Gas Chromatography (GC) analysis. However, GC can be employed after a chemical derivatization step that converts the non-volatile analyte into a more volatile and thermally stable compound. nih.gov

A common derivatization strategy for compounds containing hydroxyl and carboxylic acid functional groups is silylation. nist.gov Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to convert the acidic protons of the hydroxyl and carboxyl groups into trimethylsilyl (TMS) ethers and esters, respectively. nist.gov These derivatives are significantly more volatile and can be readily analyzed by GC. The separation is typically performed on a non-polar capillary column, such as one coated with OV-1 or SE-30. nist.gov Detection is often achieved using a Flame Ionization Detector (FID) or, for more definitive identification, a Mass Spectrometer (MS). nih.gov

| Step | Description | Reference |

|---|---|---|

| 1. Derivatization | Reaction with a silylating agent (e.g., BSTFA) to form a volatile trimethylsilyl (TMS) derivative. | nist.gov |

| 2. Separation | Injection into a GC system equipped with a non-polar capillary column (e.g., OV-1, SE-30). | nist.gov |

| 3. Detection | Analysis of the eluting derivative using a Flame Ionization Detector (FID) or Mass Spectrometer (MS). | nih.gov |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and versatile technique frequently used in synthetic chemistry labs to monitor the progress of reactions. For reactions involving 2-Hydroxy-4-(methylsulfanyl)benzoic acid, such as esterification, TLC can quickly distinguish between the starting material, intermediates, and the final product.

The process involves spotting small aliquots of the reaction mixture onto a TLC plate (commonly silica gel) at various time intervals. The plate is then developed in a chamber containing an appropriate mobile phase, such as a mixture of toluene and ethanol. After development, the separated spots are visualized, typically under UV light. The gradual disappearance of the starting material spot and the appearance and intensification of the product spot signify the progression of the reaction. By comparing the spots to standards, one can assess the reaction's status and endpoint. Different stationary phases like reversed-phase silanized silica or polyamide can also be used to optimize separations. researchgate.netopenaccesspub.org

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural elucidation and confirmation of 2-Hydroxy-4-(methylsulfanyl)benzoic acid and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise molecular structure of organic compounds.

¹H NMR: Provides information about the number, environment, and connectivity of protons. For 2-Hydroxy-4-(methylsulfanyl)benzoic acid, the spectrum would show distinct signals for the aromatic protons, a singlet for the methylthio (-SCH₃) group, and broad, exchangeable singlets for the hydroxyl (-OH) and carboxylic acid (-COOH) protons.

¹³C NMR: Reveals the number of unique carbon atoms and their chemical environments. The spectrum would display signals for the aromatic carbons, the carbonyl carbon of the carboxylic acid, and the methyl carbon of the methylthio group. rsc.org

2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish correlations between protons and carbons. bmrb.io For instance, HSQC can link each proton to its directly attached carbon, while HMBC reveals longer-range couplings (2-3 bonds), which is crucial for unambiguously assigning the substitution pattern on the aromatic ring. bmrb.iorsc.org

| Nucleus | Functional Group | Expected Chemical Shift (δ) Range (ppm) | Reference |

|---|---|---|---|

| ¹H | -COOH | ~11-13 | rsc.org |

| ¹H | Aromatic (Ar-H) | ~6.5-8.0 | rsc.org |

| ¹H | -OH (phenolic) | Variable, depends on solvent and concentration | |

| ¹H | -SCH₃ | ~2.5 | |

| ¹³C | -COOH | ~167-173 | rsc.orgbmrb.io |

| ¹³C | Aromatic (Ar-C) | ~110-165 | rsc.orgbmrb.io |

| ¹³C | -SCH₃ | ~15-20 |

Mass Spectrometry (MS, ESI-MS, MS-MS, HRMS)

Mass Spectrometry (MS) is a key analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

Electrospray Ionization (ESI): This is a soft ionization technique well-suited for polar, thermally labile molecules like 2-Hydroxy-4-(methylsulfanyl)benzoic acid. It typically generates protonated [M+H]⁺ or, more commonly for acidic compounds, deprotonated [M-H]⁻ molecular ions. nih.govchromatographyonline.com Given the molecular weight of 184.22 g/mol for the target compound, the [M-H]⁻ ion would be observed at an m/z of approximately 183.01. avantorsciences.com

Tandem Mass Spectrometry (MS-MS): In MS-MS, the molecular ion is isolated and fragmented by collision-induced dissociation. The resulting fragment ions provide valuable structural information. For instance, a characteristic fragmentation pathway for benzoic acids is the loss of CO₂ (44 Da) or H₂O (18 Da). vu.edu.au

High-Resolution Mass Spectrometry (HRMS): HRMS measures m/z values with very high accuracy (typically to four or more decimal places). This precision allows for the unambiguous determination of the compound's elemental formula, confirming its atomic composition and distinguishing it from other compounds with the same nominal mass.

| Technique | Information Provided | Example for C₈H₈O₃S (MW: 184.0194) |

|---|---|---|

| ESI-MS | Molecular weight confirmation | [M-H]⁻ ion at m/z 183.0121 |

| MS-MS | Structural information from fragmentation patterns | Precursor ion m/z 183.01 fragments to daughter ions (e.g., loss of CO₂) |

| HRMS | Exact mass for elemental formula determination | Measured m/z of 183.0121 confirms the formula C₈H₇O₃S⁻ |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental tools for the structural analysis of 2-Hydroxy-4-(methylsulfanyl)benzoic acid and its derivatives. These techniques provide valuable information about the functional groups present and the electronic properties of the molecules.

Infrared (IR) Spectroscopy is employed to identify the characteristic vibrational modes of the functional groups within the molecule. For a compound like 2-Hydroxy-4-(methylsulfanyl)benzoic acid, the IR spectrum is dominated by absorptions arising from the hydroxyl, carbonyl, and carboxylic acid moieties, as well as vibrations from the substituted benzene (B151609) ring and the methylsulfanyl group.

The carboxylic acid O-H stretching vibration typically appears as a very broad band in the region of 3300–2500 cm⁻¹, a characteristic feature resulting from strong intermolecular hydrogen bonding. docbrown.info The C=O stretching vibration of the carboxylic acid is observed as a strong, sharp peak, typically between 1700 and 1680 cm⁻¹ for aromatic acids. docbrown.info The presence of a phenolic hydroxyl group gives rise to another O-H stretching band, usually found around 3400-3200 cm⁻¹. Additionally, C-O stretching vibrations for the carboxylic acid and the phenol group are expected in the 1320–1210 cm⁻¹ region. docbrown.info Vibrations associated with the C-S bond of the methylsulfanyl group are typically weaker and appear in the fingerprint region.

Ultraviolet-Visible (UV-Vis) Spectroscopy provides insights into the electronic transitions within the molecule. Benzoic acid and its derivatives typically exhibit characteristic absorption peaks in the UV region. researchgate.net These absorptions are generally referred to as the A, B, and C bands. The electronic transitions are influenced by the nature and position of substituents on the benzene ring. carewellpharma.in For 2-Hydroxy-4-(methylsulfanyl)benzoic acid, the hydroxyl (-OH) and methylsulfanyl (-SCH₃) groups are expected to act as auxochromes, causing a bathochromic (red) shift of the absorption maxima (λmax) to longer wavelengths compared to unsubstituted benzoic acid. Studies on related 4-(benzylamino)benzoic acid derivatives show λmax values around 305 nm. acs.orgacs.org

Table 1: Typical Spectroscopic Data for Substituted Benzoic Acid Derivatives

| Spectroscopic Technique | Functional Group / Transition | Typical Wavenumber (cm⁻¹) / Wavelength (nm) | Reference |

| Infrared (IR) | Carboxylic Acid O-H Stretch | 3300 - 2500 (broad) | docbrown.info |

| Phenolic O-H Stretch | ~3400 - 3200 | researchgate.net | |

| Aromatic C-H Stretch | 3100 - 3000 | docbrown.info | |

| Carboxylic Acid C=O Stretch | 1700 - 1680 | docbrown.info | |

| Aromatic C=C Stretch | ~1600 | researchgate.net | |

| Carboxylic Acid C-O Stretch | 1320 - 1210 | docbrown.info | |

| UV-Visible (UV-Vis) | π → π* Transition | ~280 - 310 nm | researchgate.netacs.orgacs.org |

X-ray Diffraction (XRD) for Solid-State Structure Elucidation

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the physicochemical properties of 2-Hydroxy-4-(methylsulfanyl)benzoic acid and its derivatives.

A common structural motif observed in the crystal structures of benzoic acid and its derivatives is the formation of centrosymmetric dimers. researchgate.net In this arrangement, two molecules are linked by a pair of strong O-H···O hydrogen bonds between their respective carboxylic acid groups. This robust hydrogen-bonding pattern, known as the carboxylic acid dimer synthon, significantly influences the crystal packing and physical properties of these compounds.

The analysis of the crystal structure reveals the planarity of the benzene ring and the orientation of the substituent groups. The dihedral angle between the plane of the carboxylic acid group and the benzene ring is a key structural parameter. For many benzoic acid derivatives, these two planes are nearly coplanar to maximize conjugation, although steric hindrance from bulky substituents can cause twisting. uky.edu The solid-state structure is further stabilized by other weaker intermolecular interactions, such as C-H···O contacts. nih.gov

Table 2: Illustrative Crystallographic Data for a Substituted Benzoic Acid Derivative

| Parameter | Value | Reference |

| Compound | 4-(2-Thienylmethyleneamino)benzoic acid | nih.gov |

| Formula | C₁₂H₉NO₂S | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/c | |

| Unit Cell Dimensions | a = 3.8801 Å, b = 10.0849 Å, c = 27.380 Å | nih.gov |

| β = 93.185° | nih.gov | |

| Key Interaction | O-H···O Hydrogen Bond (dimer formation) | nih.gov |

Quantitative Analytical Methods in Complex Matrices

The quantification of 2-Hydroxy-4-(methylsulfanyl)benzoic acid and its derivatives in complex matrices, such as biological fluids (plasma, urine) or environmental samples, requires highly sensitive and selective analytical methods. nih.gov High-performance liquid chromatography (HPLC), particularly when coupled with tandem mass spectrometry (LC-MS/MS), is the technique of choice for this purpose. rrml.rovu.edu.au

The development of a quantitative LC-MS/MS method involves several key steps:

Sample Preparation: This is a critical step to remove interfering substances from the matrix and concentrate the analyte. For biological fluids like plasma, a common approach is protein precipitation, where a solvent such as acetonitrile is added to precipitate proteins, which are then removed by centrifugation. rrml.ro Other techniques may include liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for cleaner extracts and improved sensitivity. researchgate.net

Chromatographic Separation: Reversed-phase HPLC is typically used to separate the analyte from other components in the prepared sample. A C18 stationary phase is common, with a mobile phase consisting of a mixture of an aqueous component (often containing an acid like formic acid to ensure the analyte is in its protonated form) and an organic solvent like acetonitrile or methanol. vu.edu.au

Mass Spectrometric Detection: Tandem mass spectrometry (MS/MS) provides excellent selectivity and sensitivity. Electrospray ionization (ESI) is a common ionization technique, and for acidic compounds like benzoic acid derivatives, it is often operated in the negative ion mode. rrml.ro Detection is performed using multiple reaction monitoring (MRM), where a specific precursor ion (the deprotonated molecule, [M-H]⁻) is selected and fragmented, and a characteristic product ion is monitored. This precursor-to-product ion transition is highly specific to the analyte, minimizing interference from the matrix. rrml.roresearchgate.net

Method validation is performed according to established guidelines to ensure reliability, covering parameters such as linearity, accuracy, precision, and the lower limit of quantification (LLOQ). rrml.ro For dihydroxybenzoic acids in rat plasma, LLOQ values in the range of 20 ng/mL have been reported. rrml.roresearchgate.net

Table 3: Typical Parameters for LC-MS/MS Quantification of Hydroxybenzoic Acid Derivatives

| Parameter | Description | Reference |

| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | rrml.rovu.edu.auresearchgate.net |

| Sample Matrix | Plasma, Urine, Seaweed Biostimulants | nih.govrrml.rovu.edu.au |

| Sample Preparation | Protein Precipitation (Acetonitrile) or SPE | rrml.rovu.edu.au |

| Chromatography | Reversed-Phase (e.g., C18, Biphenyl) | vu.edu.au |

| Mobile Phase | Acetonitrile/Methanol and Acidified Water | vu.edu.au |

| Ionization Mode | Electrospray Ionization (ESI), Negative | rrml.ro |

| Detection Mode | Multiple Reaction Monitoring (MRM) | rrml.rovu.edu.au |

| Typical LLOQ | ~20 ng/mL in plasma | rrml.roresearchgate.net |

Degradation Mechanisms and Environmental Fate of 2 Hydroxy 4 Methylsulfanyl Benzoic Acid

Chemical Degradation Pathways (e.g., Oxidation, Hydrolysis)

Photodegradation Studies under Simulated Environmental Conditions

Specific research on the photodegradation of 2-Hydroxy-4-(methylsulfanyl)benzoic acid under simulated environmental conditions is limited. Photodegradation is a process where a molecule breaks down into smaller units upon absorbing light. For aromatic compounds, this often involves the generation of reactive species from the interaction with light. A study on a structurally related compound, 2-hydroxy-4-trifluoromethylbenzoic acid (HTB), has shown it to be photolabile. researchgate.net The major photodegradation pathway for HTB was identified as a nucleophilic attack on the trifluoromethyl group, a process involving the triplet excited state. researchgate.net However, without direct experimental data, it is not possible to confirm if 2-Hydroxy-4-(methylsulfanyl)benzoic acid follows a similar photodegradation pathway or to provide specific reaction kinetics and breakdown products under simulated environmental conditions.

Biodegradation Pathways in Environmental Systems (e.g., microbial degradation)

The biodegradation of hydroxybenzoic acids is a known metabolic process for many microorganisms. researchgate.net Generally, bacteria can convert these aromatic compounds into hydroxylated intermediates, which are then susceptible to ring cleavage by dioxygenase enzymes, ultimately breaking down the molecule into components that can enter central metabolic cycles like the TCA cycle. researchgate.net Common soil and water bacteria such as Pseudomonas and Bacillus species are known degraders of various hydroxybenzoic acids. researchgate.net

However, specific studies detailing the microbial degradation pathways for 2-Hydroxy-4-(methylsulfanyl)benzoic acid could not be identified in the reviewed literature. The presence and position of the methylsulfanyl group on the aromatic ring would likely influence the enzymatic processes required for degradation, but the specific enzymes and metabolic routes involved remain uncharacterized.

Stability under Varied Environmental Parameters (e.g., pH, Temperature, Redox Potential)

There is a lack of specific data in the scientific literature regarding the stability of 2-Hydroxy-4-(methylsulfanyl)benzoic acid under varied environmental parameters such as pH, temperature, and redox potential. The stability of a chemical compound in the environment is crucial for determining its persistence and potential for transport. Factors like pH can affect the ionization state of the carboxylic acid and hydroxyl groups, which in turn can influence its reactivity and bioavailability. Similarly, temperature can affect the rates of both chemical and biological degradation processes. Without dedicated stability studies, the half-life and persistence of 2-Hydroxy-4-(methylsulfanyl)benzoic acid in different environmental compartments remain unknown.

Q & A

Q. What are the established synthetic routes for 2-Hydroxy-4-(methylsulfanyl)benzoic acid, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via sulfanylation of a pre-functionalized benzoic acid derivative. For example, chlorination of 4-(methylsulfanyl)benzoic acid using chlorine gas in the presence of FeCl₃ as a catalyst (40–60°C, 1–3 atm) yields halogenated intermediates, which are hydrolyzed to introduce the hydroxyl group . Optimization involves adjusting catalyst loading, temperature, and reaction time to maximize yield and purity. Analytical techniques like HPLC ( : "analytical standard") and NMR should confirm structural integrity.

Q. How can researchers ensure the purity and stability of 2-Hydroxy-4-(methylsulfanyl)benzoic acid during storage?

- Methodological Answer : Store the compound in airtight containers under inert gas (e.g., N₂) at ambient temperatures to prevent oxidation or hydrolysis (: "Recommended Storage: Ambient temperatures"). Regular stability testing via TLC or GC-MS is advised. Note that degradation products may form over time, necessitating re-purification using recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .

Q. What are the standard analytical techniques for characterizing this compound and its derivatives?

- Methodological Answer :

- NMR (¹H/¹³C): Confirm substituent positions (e.g., methylsulfanyl at C4, hydroxyl at C2).

- HPLC : Assess purity using C18 columns with UV detection (: "analytical standard").

- Mass Spectrometry (MS) : Verify molecular weight (e.g., 212.26 g/mol for C₈H₈O₃S) and fragmentation patterns .

Advanced Research Questions

Q. How can retrosynthetic analysis and computational tools improve the design of novel derivatives?

- Methodological Answer : AI-driven synthesis planners (e.g., Reaxys, Pistachio) predict feasible routes by analyzing reaction databases. For example, introducing bioisosteres like trifluoromethyl groups ( : "2-Hydroxy-4-(trifluoromethyl)benzoic acid") requires evaluating electronic effects via DFT calculations. Retrosynthetic steps might prioritize functional group compatibility (e.g., protecting hydroxyl groups before sulfanylation) .

Q. What strategies resolve contradictions in bioactivity data for derivatives targeting STAT3 or other enzymes?

- Methodological Answer : Discrepancies in IC₅₀ values may arise from assay conditions (e.g., cell line variability, solvent effects). Validate activity using orthogonal assays:

Q. How do metabolic pathways influence the compound’s toxicity profile, and how can this be modeled?

- Methodological Answer : Phase I metabolism (hydroxylation, demethylation) and Phase II conjugation (glucuronidation, sulfation) can be predicted using hepatocyte assays or software like ADMET Predictor™. For example, methoxy-substituted analogs (: "methoxy-substituted benzoic acid derivatives") form sulfate conjugates, reducing bioavailability. Toxicity thresholds (e.g., EFSA’s 1800 µg/person/day) guide safe handling protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.